molecular formula C7H7ClF2N2 B1341780 2,5-Difluoro-benzamidine hydrochloride CAS No. 885957-28-8

2,5-Difluoro-benzamidine hydrochloride

Cat. No.: B1341780
CAS No.: 885957-28-8
M. Wt: 192.59 g/mol
InChI Key: QAPPOYNVEJEQOV-UHFFFAOYSA-N
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Description

2,5-Difluoro-benzamidine hydrochloride: is a chemical compound with the molecular formula C7H6F2N2·HCl. It is a derivative of benzamidine, where two fluorine atoms are substituted at the 2 and 5 positions of the benzene ring.

Biochemical Analysis

Biochemical Properties

2,5-Difluoro-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as trypsin, thrombin, and factor Xa, acting as a competitive inhibitor. These interactions are crucial in regulating proteolytic activities, which are essential for numerous physiological processes. The compound’s ability to inhibit these enzymes makes it valuable in studying enzyme kinetics and developing therapeutic agents for conditions involving excessive protease activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine proteases, which play a role in cell signaling and apoptosis . By inhibiting these enzymes, this compound can modulate cell proliferation and survival, making it a potential candidate for cancer research and therapy . Additionally, its impact on gene expression and metabolic pathways highlights its importance in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with target enzymes. As a competitive inhibitor, it binds to the active site of enzymes such as trypsin and thrombin, preventing substrate access and subsequent catalysis . This inhibition can lead to changes in gene expression and cellular responses, further elucidating the compound’s role in biochemical pathways. The structural features of this compound, including its fluorine substitutions, contribute to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained enzyme inhibition and altered cellular metabolism . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological processes . Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for therapeutic applications . These dosage-dependent effects highlight the need for careful dose optimization in preclinical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its inhibition of serine proteases can influence the metabolism of proteins and peptides, affecting overall cellular homeostasis . Additionally, the compound’s interactions with metabolic enzymes can alter the levels of specific metabolites, further elucidating its role in cellular biochemistry .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its biochemical efficacy . The compound’s distribution patterns can also influence its therapeutic potential, as effective delivery to target tissues is crucial for its intended applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-benzamidine hydrochloride typically involves the reaction of 2,5-difluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,5-Difluoro-benzamidine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the amidine group to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products may include difluorobenzamides or other oxidized derivatives.

    Reduction: The primary product is 2,5-difluorobenzylamine.

    Substitution: Various substituted benzamidines depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-benzamidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an enzyme inhibitor, particularly for serine proteases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3,5-Difluoro-benzamidine hydrochloride
  • 4-Fluoro-benzamidine hydrochloride
  • Pentamidine isethionate salt

Comparison: 2,5-Difluoro-benzamidine hydrochloride is unique due to the specific positioning of the fluorine atoms, which can influence its binding affinity and specificity towards certain enzymes. Compared to 3,5-Difluoro-benzamidine hydrochloride, the 2,5-substitution pattern may result in different biological activities and chemical reactivity .

Properties

IUPAC Name

2,5-difluorobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPPOYNVEJEQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590800
Record name 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885957-28-8
Record name 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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